molecular formula C16H18F2N4 B12269359 3-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine

3-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine

Cat. No.: B12269359
M. Wt: 304.34 g/mol
InChI Key: CNQMCRGDMFUEPJ-UHFFFAOYSA-N
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Description

3-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a complex organic compound that features a piperazine ring substituted with a difluorophenyl group and a methylpyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine typically involves multi-step organic reactionsThe final step involves the coupling of the piperazine derivative with a methylpyridazine precursor under controlled conditions, often using catalysts and specific solvents to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure consistency and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine: A closely related compound with a similar structure but different fluorine substitution pattern.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another piperazine derivative with distinct substituents.

Uniqueness

The uniqueness of 3-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine lies in its specific substitution pattern and the combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H18F2N4

Molecular Weight

304.34 g/mol

IUPAC Name

3-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine

InChI

InChI=1S/C16H18F2N4/c1-12-2-3-16(20-19-12)22-6-4-21(5-7-22)11-13-8-14(17)10-15(18)9-13/h2-3,8-10H,4-7,11H2,1H3

InChI Key

CNQMCRGDMFUEPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC(=CC(=C3)F)F

Origin of Product

United States

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